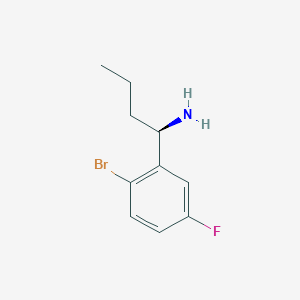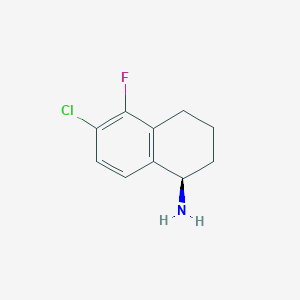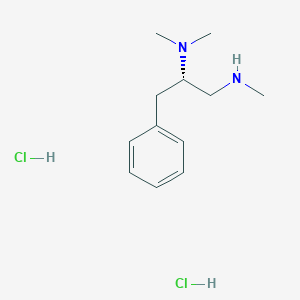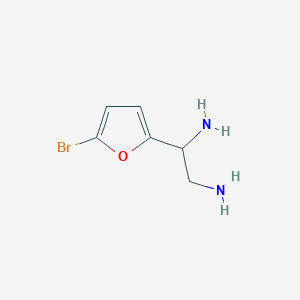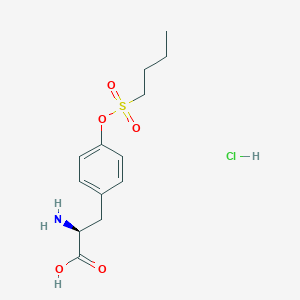
Tirofiban impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 3 involves the synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride. The synthetic route typically includes the reaction of 4-pyridinebutanol with thionyl chloride to form 4-(4-Chlorobutyl)pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound. The use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the identification and detection of the impurity .
Chemical Reactions Analysis
Types of Reactions
Tirofiban impurity 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tirofiban impurity 3 has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Tirofiban and its impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in the quality control and assurance processes during the manufacturing of Tirofiban
Mechanism of Action
Comparison with Similar Compounds
Tirofiban impurity 3 can be compared with other impurities and related compounds, such as:
- Tirofiban impurity 1 (DiHCl Salt)
- Tirofiban impurity 6
- Tirofiban impurity 8
- Tirofiban impurity 10
- Tirofiban impurity 12
- Tirofiban impurity B
Uniqueness
This compound is unique due to its specific structure and the presence of a chlorobutyl group, which distinguishes it from other impurities. This structural feature may influence its chemical reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H20ClNO5S |
|---|---|
Molecular Weight |
337.82 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-butylsulfonyloxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO5S.ClH/c1-2-3-8-20(17,18)19-11-6-4-10(5-7-11)9-12(14)13(15)16;/h4-7,12H,2-3,8-9,14H2,1H3,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
DXXHAPOXGRCXRJ-YDALLXLXSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CCCCS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13045187.png)

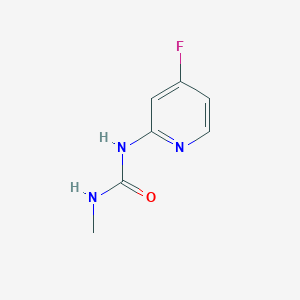
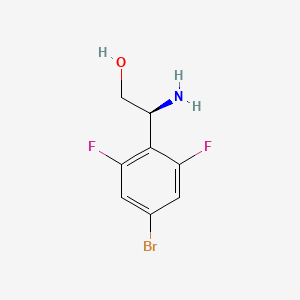
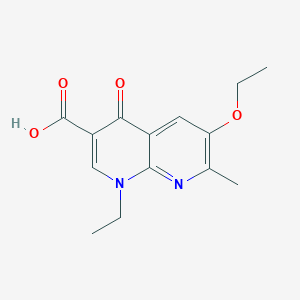


![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
